2,2,2-trifluoro-N-hydroxyacetamide
Overview
Description
2,2,2-Trifluoro-N-hydroxyacetamide is an organic compound with the chemical formula C2H2F3NO2. It is a white crystalline solid that is thermally stable and has a melting point of 32-40°C . This compound is soluble in various organic solvents such as ethanol and acetone . It is primarily used as an intermediate in organic synthesis and has applications in various chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,2,2-trifluoro-N-hydroxyacetamide involves the reaction of trifluoroacetic anhydride with hydroxylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at a low temperature to control the exothermic nature of the reaction . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetamide.
Reduction: It can be reduced to form trifluoroethylamine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetamide
Reduction: Trifluoroethylamine
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-hydroxyacetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide: Similar in structure but with a phenyl group attached.
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide: Similar but with a hydroxymethyl group instead of a hydroxyl group
Uniqueness
2,2,2-Trifluoro-N-hydroxyacetamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in the synthesis of fluorinated compounds and in applications requiring high thermal stability .
Properties
IUPAC Name |
2,2,2-trifluoro-N-hydroxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO2/c3-2(4,5)1(7)6-8/h8H,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCLONNSFRCHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297289 | |
Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.04 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-45-0 | |
Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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